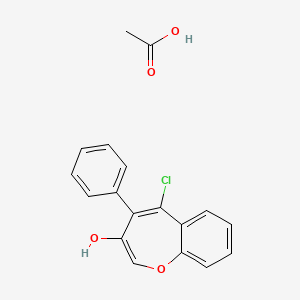
Acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is an organic compound that belongs to the class of benzoxepins. This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing one oxygen atom. The compound also features a phenyl group and a chlorine atom attached to the benzoxepin ring, along with an acetic acid moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and halogenated aromatic compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Incorporation of the Acetic Acid Moiety: The acetic acid group can be added through esterification or acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-Chlorophenyl Acetate: Shares the chlorophenyl and acetic acid moieties but lacks the benzoxepin ring.
Phenylacetic Acid: Contains the phenyl and acetic acid groups but differs in the overall structure.
Uniqueness: Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is unique due to its benzoxepin ring structure, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
CAS No. |
54562-94-6 |
|---|---|
Molecular Formula |
C18H15ClO4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol |
InChI |
InChI=1S/C16H11ClO2.C2H4O2/c17-16-12-8-4-5-9-14(12)19-10-13(18)15(16)11-6-2-1-3-7-11;1-2(3)4/h1-10,18H;1H3,(H,3,4) |
InChI Key |
OMWJPEDYSJWRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















